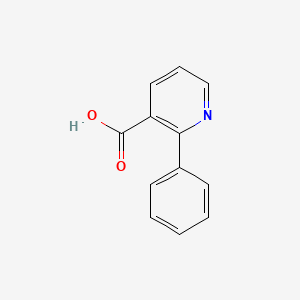

2-Phenylnicotinic acid

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 127178. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-phenylpyridine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9NO2/c14-12(15)10-7-4-8-13-11(10)9-5-2-1-3-6-9/h1-8H,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VLQVAEFYIADOKI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=C(C=CC=N2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80187060 | |

| Record name | 2-Phenylnicotinic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80187060 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

199.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

33421-39-5 | |

| Record name | 2-Phenyl-3-pyridinecarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=33421-39-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Phenylnicotinic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033421395 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 33421-39-5 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=127178 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Phenylnicotinic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80187060 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-phenylnicotinic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.046.813 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Technical Guide to the Synthesis of 2-Phenylnicotinic Acid: History, Modern Methods, and Experimental Protocols

Introduction

2-Phenylnicotinic acid, a biphenyl compound featuring a carboxylic acid ortho to a phenyl-substituted pyridine ring, is a valuable scaffold in medicinal chemistry and materials science. Its synthesis has evolved from classical methods to more efficient, modern catalytic cross-coupling reactions. While pinpointing a singular, definitive "discovery" or first synthesis of this compound in early chemical literature is challenging, the history of its preparation is intrinsically linked to the development of fundamental reactions in organic chemistry for the formation of carbon-carbon and carbon-nitrogen bonds on heterocyclic rings. This guide provides an in-depth overview of the key synthetic strategies for this compound, with a focus on the Ullmann condensation and the Suzuki-Miyaura coupling, which represent the cornerstones of its modern synthesis.

Key Synthetic Methodologies

The synthesis of this compound and its derivatives primarily relies on two powerful cross-coupling strategies: the Ullmann condensation for forming a C-N bond in the analogous 2-anilinonicotinic acids, and the more direct Suzuki-Miyaura coupling for creating the C-C bond between the pyridine and phenyl rings.

Ullmann-Type Condensation

The Ullmann condensation is a copper-catalyzed reaction that forms a bond between an aryl halide and an amine, alcohol, or thiol.[1] While not a direct synthesis of this compound, it is a historically significant method for preparing the structurally related 2-anilinonicotinic acids, which are important precursors and analogues. The reaction typically involves the coupling of a 2-halonicotinic acid with an aniline derivative.[1][2]

Historically, these reactions required harsh conditions, including high temperatures and stoichiometric amounts of copper.[1] However, modern advancements have led to more efficient, ligand-accelerated, and even solvent-free protocols.[2][3]

Quantitative Data for Ullmann-Type Synthesis of 2-(Arylamino)nicotinic Acid Derivatives

| Entry | Aryl Amine | Catalyst | Solvent | Temperature (°C) | Time | Yield (%) | Reference |

| 1 | 2-methyl-3-(trifluoromethyl)aniline | H₃BO₃ (30 mol%) | Solvent-free | 120 | 45 min | 95 | [3] |

| 2 | Aniline | H₃BO₃ (20 mg) | Solvent-free | 120 | 30 min | 92 | [3] |

| 3 | 4-Methoxyaniline | H₃BO₃ (20 mg) | Solvent-free | 120 | 35 min | 94 | [3] |

| 4 | 4-Chloroaniline | H₃BO₃ (20 mg) | Solvent-free | 120 | 40 min | 90 | [3] |

Experimental Protocol: Solvent-Free Ullmann-Type Synthesis of 2-(Arylamino)nicotinic Acid

This protocol is adapted from the boric acid-catalyzed synthesis of flunixin and its analogues.[3]

Materials:

-

2-Chloronicotinic acid

-

Substituted aniline (e.g., aniline, 2-methyl-3-(trifluoromethyl)aniline)

-

Boric acid (H₃BO₃)

-

Round-bottom flask or reaction vial

-

Magnetic stirrer and hot plate with oil bath

-

Standard laboratory glassware for workup

Procedure:

-

To a clean, dry round-bottom flask, add 2-chloronicotinic acid (1.0 eq), the desired substituted aniline (2.0 eq), and boric acid (30 mol%).

-

Place a magnetic stir bar in the flask and heat the mixture in an oil bath to 120°C with vigorous stirring.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion (typically 30-60 minutes), cool the reaction mixture to room temperature.

-

Add water to the solidified mixture and acidify with hydrochloric acid to a pH of approximately 3-4 to precipitate the product.

-

Collect the solid product by vacuum filtration.

-

Wash the solid with cold water and then a minimal amount of cold ethanol to remove unreacted starting materials.

-

Dry the product under vacuum to yield the 2-(arylamino)nicotinic acid.

Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura coupling is a palladium-catalyzed reaction between an organoboron compound (typically a boronic acid or ester) and an organohalide or triflate.[4] This reaction is one of the most powerful and versatile methods for the direct formation of the C-C bond between the pyridine and phenyl rings in this compound.[5] The reaction is known for its mild conditions and high tolerance for a wide variety of functional groups.[5]

The key starting materials are a 2-halonicotinic acid (or its ester) and phenylboronic acid. A palladium catalyst, a phosphine ligand, and a base are essential for the catalytic cycle to proceed.[4]

Quantitative Data for Suzuki-Miyaura Synthesis of this compound Derivatives

| Entry | Aryl Halide | Organoboron Reagent | Catalyst (mol%) | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| 1 | 2-Chloroquinoline | Phenylboronic acid | Pd(OAc)₂ (2 mol%), SPhos (4 mol%) | K₃PO₄ | Toluene/H₂O | 100 | 18 | High | [4] |

| 2 | 2-Bromoquinoline | Phenylboronic acid | Pd(PPh₃)₄ (3 mol%) | Na₂CO₃ | DMF/H₂O | 90 | 12 | High | [4] |

| 3 | 2-Chloronicotinic acid | Phenylboronic acid | Pd(OAc)₂ (5 mol%), PPh₃ (10 mol%) | Na₂CO₃ | Toluene/Ethanol/H₂O | Reflux | 12-16 | 78 (for 2-(2-bromophenyl)nicotinic acid) | Benchchem Protocol |

Experimental Protocol: Suzuki-Miyaura Synthesis of this compound

This protocol is a general procedure adapted from methods for the Suzuki coupling of halo-pyridines.[4][5]

Materials:

-

2-Chloronicotinic acid (1.0 eq)

-

Phenylboronic acid (1.2 eq)

-

Palladium(II) acetate (Pd(OAc)₂, 2-5 mol%)

-

Triphenylphosphine (PPh₃) or SPhos (4-10 mol%)

-

Potassium carbonate (K₂CO₃) or Sodium carbonate (Na₂CO₃) (2.0-3.0 eq)

-

Degassed solvent system (e.g., Toluene/Ethanol/Water or 1,4-Dioxane/Water)

-

Schlenk flask or similar reaction vessel for inert atmosphere

-

Magnetic stirrer and hot plate with oil bath

-

Standard laboratory glassware for workup and purification

Procedure:

-

To a dry Schlenk flask, add 2-chloronicotinic acid (1.0 eq), phenylboronic acid (1.2 eq), the base (e.g., K₂CO₃, 2.0 eq), the palladium precatalyst (e.g., Pd(OAc)₂, 2 mol%), and the phosphine ligand (e.g., SPhos, 4 mol%).

-

Seal the flask, and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times to ensure an inert atmosphere.

-

Add the degassed solvent system (e.g., Toluene and Water) via syringe.

-

Place the flask in a preheated oil bath at 100°C and stir the mixture vigorously.

-

Monitor the reaction progress by TLC or LC-MS.

-

After the reaction is complete (typically 12-24 hours), cool the mixture to room temperature.

-

Dilute the reaction mixture with water and transfer to a separatory funnel.

-

Acidify the aqueous layer with 1M HCl to a pH of ~4-5 to precipitate the carboxylic acid.

-

Extract the product with an organic solvent such as ethyl acetate (3 x volume).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel or by recrystallization to obtain pure this compound.

Visualizing the Synthetic Pathways

Ullmann-Type Condensation Workflow

Caption: Workflow for the boric acid-catalyzed Ullmann-type synthesis.

Suzuki-Miyaura Coupling Catalytic Cycle

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Conclusion

The synthesis of this compound has benefited significantly from the advancements in transition metal-catalyzed cross-coupling reactions. While the Ullmann condensation provides a foundational method for preparing related amino-analogs, the Suzuki-Miyaura coupling stands out as the premier strategy for the direct and efficient construction of the this compound core. The mild reaction conditions, broad functional group tolerance, and the commercial availability of starting materials make the Suzuki-Miyaura coupling the method of choice for both laboratory-scale synthesis and potential industrial applications. Further research in this area continues to focus on developing even more sustainable and efficient catalytic systems.

References

Physicochemical Properties of 2-Phenylpyridine-3-Carboxylic Acid: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Phenylpyridine-3-carboxylic acid, also known as 2-phenylnicotinic acid, is a heterocyclic compound with a chemical formula of C₁₂H₉NO₂.[1][2] Its structure, featuring a phenyl group at the 2-position of a pyridine ring with a carboxylic acid at the 3-position, makes it a valuable building block in medicinal chemistry and materials science.[2] This technical guide provides a comprehensive overview of the core physicochemical properties of 2-phenylpyridine-3-carboxylic acid, detailed experimental protocols for their determination, and an exploration of a potential signaling pathway based on its structural similarity to nicotinic acid.

Core Physicochemical Properties

The physicochemical properties of a compound are critical in drug discovery and development, influencing its absorption, distribution, metabolism, and excretion (ADME) profile. The key properties of 2-phenylpyridine-3-carboxylic acid are summarized below.

Data Presentation

| Property | Value | Source |

| Molecular Formula | C₁₂H₉NO₂ | [1][2] |

| Molecular Weight | 199.21 g/mol | [2] |

| Appearance | White to light yellow powder/crystal | |

| Melting Point | 167.0 - 171.0 °C | |

| Boiling Point | ~370 - 390 °C (Predicted) | [1] |

| Solubility in Water | Low solubility, considered insoluble (Predicted) | [1] |

| Solubility in Organic Solvents | Soluble in polar organic solvents (e.g., DMSO, DMF) and aromatic solvents (e.g., toluene) | [1] |

| pKa (Carboxylic Acid) | ~3 - 4 (Predicted) | [1] |

| LogP | Not experimentally determined |

Experimental Protocols

Detailed methodologies for determining the key physicochemical properties of 2-phenylpyridine-3-carboxylic acid are provided below. These protocols are based on standard laboratory practices and can be adapted for specific experimental setups.

Determination of Melting Point (Capillary Method)

Objective: To determine the temperature range over which the solid 2-phenylpyridine-3-carboxylic acid transitions into a liquid.

Methodology:

-

A small, finely powdered sample of 2-phenylpyridine-3-carboxylic acid is packed into a capillary tube to a height of 2-3 mm.

-

The capillary tube is placed in a melting point apparatus.

-

The sample is heated at a controlled rate (e.g., 1-2 °C per minute) as it approaches the expected melting point.

-

The temperature at which the first drop of liquid appears is recorded as the onset of melting.

-

The temperature at which the entire solid has melted is recorded as the completion of melting.

-

The melting point is reported as a range from the onset to the completion of melting.

Determination of Aqueous Solubility (Shake-Flask Method)

Objective: To quantify the solubility of 2-phenylpyridine-3-carboxylic acid in water at a specific temperature.

Methodology:

-

An excess amount of 2-phenylpyridine-3-carboxylic acid is added to a known volume of distilled or deionized water in a sealed container.

-

The mixture is agitated (e.g., using a shaker bath) at a constant temperature (e.g., 25 °C) for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

The suspension is then allowed to stand to allow undissolved solid to settle.

-

A sample of the supernatant is carefully withdrawn and filtered through a fine-pore filter (e.g., 0.22 µm) to remove any undissolved particles.

-

The concentration of 2-phenylpyridine-3-carboxylic acid in the filtrate is determined using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

The solubility is expressed in units such as mg/mL or mol/L.

Determination of pKa (Potentiometric Titration)

Objective: To determine the acid dissociation constant (pKa) of the carboxylic acid group of 2-phenylpyridine-3-carboxylic acid.

Methodology:

-

A known amount of 2-phenylpyridine-3-carboxylic acid is dissolved in a suitable solvent, typically a mixture of water and a co-solvent like methanol or DMSO if aqueous solubility is low.

-

The solution is placed in a beaker with a calibrated pH electrode and a magnetic stirrer.

-

A standardized solution of a strong base (e.g., 0.1 M NaOH) is added incrementally to the solution from a burette.

-

The pH of the solution is recorded after each addition of the titrant.

-

The titration is continued past the equivalence point.

-

A titration curve is generated by plotting the pH versus the volume of titrant added.

-

The pKa is determined from the pH at the half-equivalence point of the titration curve.

Determination of LogP (Shake-Flask Method)

Objective: To determine the octanol-water partition coefficient (LogP) of 2-phenylpyridine-3-carboxylic acid, which is a measure of its lipophilicity.

Methodology:

-

Equal volumes of n-octanol and water (or a suitable buffer, e.g., pH 7.4 phosphate buffer) are pre-saturated with each other by vigorous mixing followed by separation.

-

A known amount of 2-phenylpyridine-3-carboxylic acid is dissolved in the aqueous phase.

-

The aqueous solution is then mixed with an equal volume of the pre-saturated n-octanol in a sealed container.

-

The mixture is agitated for a sufficient time to allow for the partitioning of the compound between the two phases to reach equilibrium.

-

The mixture is then centrifuged to ensure complete separation of the two phases.

-

A sample is carefully taken from both the aqueous and the n-octanol phases.

-

The concentration of 2-phenylpyridine-3-carboxylic acid in each phase is determined by a suitable analytical method (e.g., HPLC-UV).

-

The partition coefficient (P) is calculated as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.

-

LogP is the logarithm (base 10) of the partition coefficient.

Experimental Workflow and Signaling Pathway Diagrams

Experimental Workflow: Determination of pKa

References

An In-depth Technical Guide to 2-Phenylnicotinic Acid (CAS 33421-39-5)

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Phenylnicotinic acid (CAS 33421-39-5) is a pyridinecarboxylic acid derivative with significant potential in pharmaceutical and agrochemical research. Its structural motif, featuring a phenyl group attached to a nicotinic acid core, positions it as a valuable building block for the synthesis of novel, biologically active molecules. This technical guide provides a comprehensive overview of this compound, including its chemical and physical properties, potential synthesis methodologies, and its putative mechanism of action as an anti-inflammatory agent through the activation of the G protein-coupled receptor 109A (GPR109A). Detailed experimental protocols and visual representations of key pathways are provided to facilitate further research and development.

Chemical and Physical Properties

This compound is an off-white to beige solid. A summary of its key chemical and physical properties is presented in Table 1.

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 33421-39-5 | N/A |

| Molecular Formula | C₁₂H₉NO₂ | [1] |

| Molecular Weight | 199.21 g/mol | [1] |

| IUPAC Name | 2-phenylpyridine-3-carboxylic acid | [1] |

| Synonyms | 2-Phenyl-3-pyridinecarboxylic acid | [1] |

| Appearance | Off-white to beige solid | N/A |

| Purity | ≥98% | |

| Melting Point | Not available in published literature | N/A |

| Solubility | Soluble in organic solvents such as pyridine | [N/A] |

| Storage | Store at room temperature in a dry, dark place | [2] |

Synthesis of this compound

The synthesis of this compound can be achieved through cross-coupling reactions that form the C-C bond between the pyridine and phenyl rings. Two plausible methods are the Suzuki-Miyaura coupling and the Ullmann condensation.

Experimental Protocol: Suzuki-Miyaura Coupling

This method involves the palladium-catalyzed cross-coupling of a pyridine derivative with a phenylboronic acid.

Workflow for Suzuki-Miyaura Coupling

Caption: Synthetic workflow for this compound via Suzuki-Miyaura coupling.

Methodology:

-

Reaction Setup: To a round-bottom flask, add 2-chloronicotinic acid (1 equivalent), phenylboronic acid (1.2 equivalents), palladium(II) acetate (0.05 equivalents), triphenylphosphine (0.1 equivalents), and potassium carbonate (2 equivalents).

-

Solvent Addition: Add a mixture of toluene, ethanol, and water (e.g., 4:1:1 ratio).

-

Inert Atmosphere: Purge the flask with an inert gas (e.g., argon or nitrogen) and maintain a positive pressure.

-

Reaction: Heat the mixture to reflux (approximately 80-100 °C) and stir for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature. Acidify the aqueous layer with 1M HCl to a pH of approximately 4-5. Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).

Experimental Protocol: Ullmann Condensation

This method involves the copper-catalyzed reaction between an aryl halide and an aniline derivative, followed by hydrolysis.

Methodology:

-

Reaction Setup: In a sealed tube, combine 2-chloronicotinic acid (1 equivalent), aniline (2 equivalents), and a catalytic amount of boric acid (e.g., 20 mol%).

-

Reaction Conditions: Heat the mixture at 120 °C under solvent-free conditions for 2-4 hours.

-

Work-up: After cooling, dissolve the reaction mixture in a suitable organic solvent and wash with water to remove excess aniline and boric acid.

-

Purification: The crude 2-anilinonicotinic acid can be purified by recrystallization or column chromatography.

-

Note: While this protocol describes the synthesis of an intermediate, further steps would be required to obtain this compound.

Biological Activity and Mechanism of Action

Derivatives of nicotinic acid have shown a range of biological activities, including anti-inflammatory, analgesic, and antimicrobial effects. The primary mechanism for the anti-inflammatory effects of nicotinic acid and its analogs is believed to be through the activation of the G protein-coupled receptor 109A (GPR109A).

GPR109A Signaling Pathway

Activation of GPR109A by a ligand such as this compound is proposed to initiate a signaling cascade that ultimately leads to the inhibition of the pro-inflammatory NF-κB pathway.

GPR109A-mediated Anti-inflammatory Signaling Pathway

Caption: Proposed signaling pathway for the anti-inflammatory action of this compound via GPR109A.

Description of the Pathway:

-

Ligand Binding: this compound binds to and activates the GPR109A receptor on the surface of immune cells such as monocytes and macrophages.

-

G-protein Activation: This activation leads to the dissociation of the heterotrimeric G-protein, and the Gαi subunit inhibits adenylyl cyclase, resulting in decreased intracellular cAMP levels.

-

β-Arrestin Recruitment: Activated GPR109A also recruits β-arrestin.

-

NF-κB Inhibition: β-arrestin interacts with IκBα, preventing its phosphorylation by IκB kinase (IKK) and subsequent degradation. This stabilizes the NF-κB-IκBα complex in the cytoplasm.

-

Reduced Inflammation: As NF-κB is sequestered in the cytoplasm, its translocation to the nucleus is inhibited. This prevents the transcription of pro-inflammatory genes, leading to a reduction in the production and secretion of cytokines like Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6).

Quantitative Biological Data

Table 2: Biological Activity of GPR109A Agonists

| Compound | Assay | Target | Value | Reference(s) |

| This compound | GPR109A Activation (EC₅₀) | GPR109A | Not available in published literature | N/A |

| TNF-α Inhibition (IC₅₀) | TNF-α | Not available in published literature | N/A | |

| IL-6 Inhibition (IC₅₀) | IL-6 | Not available in published literature | N/A | |

| Nicotinic Acid | GPR109A Activation (EC₅₀) | GPR109A | ~1 µM | [3] |

| TNF-α Inhibition | TNF-α | Significant reduction at 0.1-1 mM | N/A | |

| IL-6 Inhibition | IL-6 | Significant reduction at 0.1-1 mM | N/A | |

| Acifran | GPR109A Activation (EC₅₀) | GPR109A | ~2 µM | [4] |

Experimental Protocols for Biological Evaluation

In Vitro GPR109A Activation Assay (cAMP Inhibition)

This assay measures the ability of a compound to activate GPR109A, leading to a decrease in intracellular cAMP levels.

Workflow for GPR109A Activation Assay

Caption: Workflow for determining GPR109A activation via a cAMP inhibition assay.

Methodology:

-

Cell Culture: Plate HEK293 cells stably expressing human GPR109A in a 96-well plate and culture overnight.

-

Compound Treatment: Prepare serial dilutions of this compound and add to the cells. Incubate for 30 minutes at 37°C.

-

Stimulation: Add forskolin (a known adenylyl cyclase activator) to all wells (except for the negative control) to stimulate cAMP production. Incubate for 15-30 minutes.

-

Cell Lysis: Lyse the cells according to the manufacturer's protocol of the chosen cAMP detection kit.

-

cAMP Detection: Measure intracellular cAMP levels using a competitive ELISA or a Homogeneous Time-Resolved Fluorescence (HTRF) assay.

-

Data Analysis: Plot the cAMP concentration against the log of the compound concentration and fit the data to a four-parameter logistic equation to determine the EC₅₀ value.

In Vitro Anti-inflammatory Assay (Cytokine Release)

This assay measures the ability of a compound to inhibit the release of pro-inflammatory cytokines from immune cells stimulated with lipopolysaccharide (LPS).

Methodology:

-

Cell Culture: Seed human monocytic cells (e.g., THP-1) or peripheral blood mononuclear cells (PBMCs) in a 96-well plate. Differentiate THP-1 cells into macrophage-like cells using phorbol 12-myristate 13-acetate (PMA) if required.

-

Compound Treatment: Pre-incubate the cells with various concentrations of this compound for 1-2 hours.

-

Stimulation: Stimulate the cells with LPS (e.g., 100 ng/mL) to induce an inflammatory response. Include a vehicle control (no compound) and an unstimulated control. Incubate for 18-24 hours.

-

Supernatant Collection: Centrifuge the plate and collect the cell culture supernatant.

-

Cytokine Measurement: Measure the concentration of TNF-α and IL-6 in the supernatant using commercially available ELISA kits.

-

Data Analysis: Calculate the percentage inhibition of cytokine release for each compound concentration relative to the LPS-stimulated vehicle control. Determine the IC₅₀ value by plotting the percentage inhibition against the log of the compound concentration.

Conclusion

This compound is a promising chemical entity with potential applications in drug discovery, particularly in the development of novel anti-inflammatory agents. Its likely mechanism of action through the GPR109A receptor provides a solid foundation for further investigation. The experimental protocols detailed in this guide offer a starting point for the synthesis and biological evaluation of this compound. Future research should focus on determining the specific quantitative biological activity of this compound to fully elucidate its therapeutic potential.

References

- 1. This compound | C12H9NO2 | CID 97489 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. clinivex.com [clinivex.com]

- 3. Discovery of 4-(phenyl)thio-1H-pyrazole derivatives as agonists of GPR109A, a high affinity niacin receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Exploring GPR109A Receptor Interaction with Hippuric Acid Using MD Simulations and CD Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic Profile of 2-Phenylnicotinic Acid: A Technical Guide

Introduction

2-Phenylnicotinic acid, also known as 2-phenylpyridine-3-carboxylic acid, is a heterocyclic aromatic compound with a molecular formula of C₁₂H₉NO₂ and a monoisotopic mass of 199.0633 g/mol .[1] Its structure, featuring a phenyl group attached to a pyridine ring bearing a carboxylic acid function, makes it a valuable building block in medicinal chemistry and materials science. A thorough understanding of its spectroscopic characteristics is paramount for its identification, purity assessment, and the elucidation of its role in various chemical transformations. This guide provides a detailed overview of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound, supplemented with comprehensive experimental protocols.

Spectroscopic Data

The following tables summarize the predicted and expected spectroscopic data for this compound based on its chemical structure and data from analogous compounds.

¹H and ¹³C NMR Data

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule. The predicted chemical shifts for this compound are presented below.

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

| H-4 | 8.3 - 8.5 | dd | J = 8.0, 2.0 |

| H-5 | 7.5 - 7.7 | t | J = 8.0 |

| H-6 | 8.7 - 8.9 | dd | J = 8.0, 2.0 |

| H-2', H-6' | 7.6 - 7.8 | m | |

| H-3', H-4', H-5' | 7.3 - 7.5 | m | |

| COOH | 10.0 - 13.0 | br s |

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C-2 | 150 - 155 |

| C-3 | 125 - 130 |

| C-4 | 135 - 140 |

| C-5 | 120 - 125 |

| C-6 | 145 - 150 |

| C-1' | 138 - 142 |

| C-2', C-6' | 128 - 132 |

| C-3', C-5' | 127 - 130 |

| C-4' | 129 - 133 |

| COOH | 165 - 170 |

Infrared (IR) Spectroscopy Data

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule. The characteristic vibrational frequencies for this compound are detailed below.

Table 3: Predicted FT-IR Spectral Data for this compound

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |

| 3300 - 2500 | O-H stretch | Carboxylic Acid |

| 3100 - 3000 | C-H stretch | Aromatic |

| 1710 - 1680 | C=O stretch | Carboxylic Acid |

| 1600 - 1450 | C=C stretch | Aromatic Ring |

| 1320 - 1210 | C-O stretch | Carboxylic Acid |

| 950 - 910 | O-H bend | Carboxylic Acid |

| 780 - 740 and 710 - 690 | C-H out-of-plane bend | Monosubstituted Phenyl |

Mass Spectrometry (MS) Data

Mass spectrometry (MS) provides information about the mass-to-charge ratio of a molecule and its fragments, enabling the determination of its molecular weight and elemental composition.

Table 4: Mass Spectrometry Data for this compound

| Parameter | Value |

| Molecular Formula | C₁₂H₉NO₂ |

| Exact Mass | 199.0633 u |

| [M+H]⁺ | 200.0706 m/z |

| [M-H]⁻ | 198.0560 m/z |

| [M+Na]⁺ | 222.0525 m/z |

Experimental Protocols

The following are detailed methodologies for acquiring the spectroscopic data presented above.

NMR Spectroscopy

Sample Preparation:

-

Weigh approximately 10-20 mg of this compound.

-

Dissolve the sample in approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a clean, dry NMR tube.

-

Ensure the sample is fully dissolved; gentle warming or sonication may be applied if necessary.

-

Add a small amount of a reference standard, such as tetramethylsilane (TMS), if not already present in the solvent.

Instrument Parameters (¹H NMR):

-

Spectrometer: 400 MHz (or higher) NMR spectrometer

-

Pulse Program: Standard single-pulse sequence (e.g., zg30)

-

Acquisition Time: 2-4 seconds

-

Relaxation Delay: 1-5 seconds

-

Number of Scans: 16-64 (or as needed for adequate signal-to-noise)

-

Spectral Width: 0-16 ppm

-

Temperature: 298 K

Instrument Parameters (¹³C NMR):

-

Spectrometer: 100 MHz (corresponding to a 400 MHz ¹H frequency)

-

Pulse Program: Proton-decoupled pulse sequence (e.g., zgpg30)

-

Acquisition Time: 1-2 seconds

-

Relaxation Delay: 2-5 seconds

-

Number of Scans: 1024-4096 (or as needed for adequate signal-to-noise)

-

Spectral Width: 0-220 ppm

-

Temperature: 298 K

Infrared (IR) Spectroscopy

Sample Preparation (Attenuated Total Reflectance - ATR):

-

Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

-

Place a small amount of the solid this compound sample directly onto the ATR crystal.

-

Apply pressure using the instrument's pressure arm to ensure good contact between the sample and the crystal.

Instrument Parameters (FT-IR):

-

Spectrometer: Fourier Transform Infrared (FT-IR) spectrometer

-

Accessory: ATR accessory with a diamond or germanium crystal

-

Spectral Range: 4000-400 cm⁻¹

-

Resolution: 4 cm⁻¹

-

Number of Scans: 16-32

-

Background: A background spectrum of the clean, empty ATR crystal should be collected prior to sample analysis.

Mass Spectrometry

Sample Preparation (Electrospray Ionization - ESI):

-

Prepare a dilute solution of this compound (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

-

Further dilute the stock solution to a final concentration of 1-10 µg/mL with the same solvent or a mixture compatible with the mobile phase.

-

A small amount of formic acid or ammonium hydroxide may be added to the sample solution to promote the formation of [M+H]⁺ or [M-H]⁻ ions, respectively.

Instrument Parameters (LC-MS with ESI):

-

Mass Spectrometer: High-resolution mass spectrometer (e.g., Q-TOF, Orbitrap)

-

Ionization Mode: Electrospray Ionization (ESI), positive and negative modes

-

Mass Range: 50-500 m/z

-

Capillary Voltage: 3-4 kV

-

Drying Gas Flow: 5-10 L/min

-

Drying Gas Temperature: 200-350 °C

-

Nebulizer Pressure: 10-30 psi

-

Fragmentor Voltage: 70-120 V (for MS/MS fragmentation analysis)

Workflow and Logical Relationships

The following diagram illustrates the logical workflow for the spectroscopic analysis of this compound, from sample preparation to data interpretation.

References

The Multifaceted Biological Activities of 2-Phenylnicotinic Acid Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Derivatives of 2-phenylnicotinic acid, a class of organic compounds characterized by a phenyl group at the 2-position of a nicotinic acid scaffold, have garnered significant attention in medicinal chemistry. These compounds have demonstrated a broad spectrum of biological activities, including notable anti-inflammatory, analgesic, and antimicrobial effects. This technical guide provides an in-depth overview of the synthesis, biological evaluation, and mechanistic insights into this promising class of molecules.

Core Biological Activities and Quantitative Data

The biological activities of this compound derivatives are diverse, with anti-inflammatory and analgesic properties being the most extensively studied. The following tables summarize the key quantitative data from various studies, providing a comparative overview of the potency of different derivatives.

| Compound | Anti-inflammatory Activity (% inhibition of edema) | Analgesic Activity (% protection) | Reference Compound |

| 2-(Arylamino)nicotinic acid derivatives | |||

| Flunixin | Potent | Potent | - |

| Derivative with 3-chloro substitution | 95.37 ± 4.45 (at 30 min) | - | Niflumic acid |

| Derivative with 4-pyridyl moiety | 80 (at 1 hr) | - | Niflumic acid |

| 2-Phenoxynicotinic acid hydrazide derivatives | |||

| Unsubstituted phenyl/4-pyridyl or C-4 methoxy derivatives | Moderate to High | Moderate to High | Mefenamic acid |

| Other Nicotinic Acid Derivatives | |||

| Isonicotinic acid-derived 1,3,4-oxadiazoles | Superior to Naproxen | - | Naproxen |

Table 1: Anti-inflammatory and Analgesic Activities of this compound and Related Derivatives.

| Compound/Extract | Antibacterial Activity (MIC µg/mL) | Target Microorganism | Antifungal Activity |

| Acylhydrazone derivative 13 | 1.95 - 15.62 | Gram-positive bacteria (e.g., Staphylococcus epidermidis, MRSA) | - |

| 1,3,4-Oxadiazoline derivative 25 | 7.81 - 15.62 | Gram-positive bacteria (e.g., Bacillus subtilis, Staphylococcus aureus) | - |

| 2-methyl-5-nitro-6-phenylnicotinohydrazide-based hydrazone 2 | Active | B. cereus, P. carotovorum | - |

| 2-methyl-5-nitro-6-phenylnicotinohydrazide-based hydrazone 5 | Active | S. aureus 209P | - |

Table 2: Antimicrobial Activity of Nicotinic Acid Derivatives.

Key Experimental Protocols

The evaluation of the biological activities of this compound derivatives involves a range of standardized in vivo and in vitro assays. Detailed methodologies for the most critical of these experiments are provided below.

Synthesis of 2-(Arylamino)nicotinic Acid Derivatives

A common and efficient method for the synthesis of 2-(arylamino)nicotinic acid derivatives, such as the potent non-steroidal anti-inflammatory drug (NSAID) flunixin, is through a solvent-free reaction using boric acid as a catalyst.[1][2]

Materials:

-

2-Chloronicotinic acid

-

Appropriate aniline derivative (e.g., 2-methyl-3-trifluoromethylaniline for flunixin synthesis)

-

Boric acid (H₃BO₃)

Procedure:

-

Combine the 2-chloronicotinic acid and the aniline derivative in a 1:2 molar ratio in a reaction vessel.

-

Add a catalytic amount of boric acid (e.g., 30 mol%).

-

Heat the reaction mixture to 120°C under solvent-free conditions.

-

Monitor the reaction progress by thin-layer chromatography.

-

Upon completion, the product can be purified by recrystallization or column chromatography.

Carrageenan-Induced Paw Edema in Rats (Anti-inflammatory Assay)

This widely used in vivo model assesses the ability of a compound to inhibit acute inflammation.[3][4][5]

Materials:

-

Male Wistar rats (180-220 g)

-

Carrageenan (1% w/v in sterile saline)

-

Test compound (this compound derivative)

-

Reference drug (e.g., Indomethacin)

-

Plethysmometer

Procedure:

-

Fast the rats overnight with free access to water.

-

Administer the test compound or reference drug orally or intraperitoneally at a predetermined dose. The control group receives the vehicle.

-

After a specific absorption period (e.g., 30-60 minutes), inject 0.1 mL of 1% carrageenan solution subcutaneously into the sub-plantar region of the right hind paw of each rat.

-

Measure the paw volume of each rat using a plethysmometer at 0 hours (before carrageenan injection) and at regular intervals thereafter (e.g., 1, 2, 3, 4, and 5 hours).

-

The percentage inhibition of edema is calculated for each group using the formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.

Acetic Acid-Induced Writhing Test in Mice (Analgesic Assay)

This assay evaluates the peripheral analgesic activity of a compound by measuring the reduction in abdominal constrictions induced by an irritant.[6][7][8][9]

Materials:

-

Swiss albino mice (20-25 g)

-

Acetic acid (0.6% or 1% v/v in distilled water)

-

Test compound

-

Reference drug (e.g., Diclofenac sodium)

Procedure:

-

Divide the mice into groups: control, standard, and test groups.

-

Administer the test compound or reference drug orally or intraperitoneally. The control group receives the vehicle.

-

After a set time (e.g., 30 minutes), inject 0.1 mL of acetic acid solution intraperitoneally into each mouse.

-

Immediately place each mouse in an individual observation chamber.

-

After a latency period of 5 minutes, count the number of writhes (a characteristic stretching of the abdomen and/or extension of the hind limbs) for a defined period (e.g., 10-20 minutes).

-

Calculate the percentage of analgesic activity (protection) using the formula: % Protection = [(Mean number of writhes in control - Mean number of writhes in treated) / Mean number of writhes in control] x 100

In Vitro COX-1 and COX-2 Inhibition Assay

This assay determines the ability of a compound to inhibit the cyclooxygenase enzymes, which are key targets for many anti-inflammatory drugs.[10][11][12][13][14]

Materials:

-

Purified COX-1 and COX-2 enzymes (ovine or human)

-

Assay buffer (e.g., Tris-HCl)

-

Heme cofactor

-

Arachidonic acid (substrate)

-

Test compound

-

Reference inhibitors (e.g., Celecoxib for COX-2, Indomethacin for non-selective)

-

Detection system (e.g., colorimetric or fluorometric probe, or LC-MS/MS for prostaglandin quantification)

Procedure:

-

In a 96-well plate, add the assay buffer, heme, and either the COX-1 or COX-2 enzyme to the appropriate wells.

-

Add various concentrations of the test compound, reference inhibitors, or vehicle (e.g., DMSO) to the wells.

-

Pre-incubate the plate at 37°C for a specified time (e.g., 10 minutes) to allow the inhibitor to bind to the enzyme.

-

Initiate the enzymatic reaction by adding arachidonic acid to all wells.

-

Incubate for a further period (e.g., 10 minutes) at 37°C.

-

Stop the reaction by adding a stop solution (e.g., HCl).

-

Measure the amount of prostaglandin (e.g., PGE₂) produced using a suitable detection method.

-

Calculate the percentage of inhibition for each concentration of the test compound and determine the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition of the enzyme activity).

MTT Assay for Cytotoxicity

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[15][16][17][18]

Materials:

-

Mammalian cell line (e.g., RAW 264.7 macrophages)

-

Cell culture medium (e.g., DMEM with 10% FBS)

-

Test compound

-

MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide; 5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or acidified isopropanol)

-

96-well plate

-

Microplate reader

Procedure:

-

Seed the cells in a 96-well plate at a suitable density and allow them to adhere overnight.

-

Treat the cells with various concentrations of the test compound for a specified period (e.g., 24, 48, or 72 hours). Include untreated control wells.

-

After the incubation period, add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

-

Carefully remove the medium and add 100-200 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Measure the absorbance of the solution in each well using a microplate reader at a wavelength of 570 nm (with a reference wavelength of 630 nm).

-

Calculate the percentage of cell viability relative to the untreated control and determine the IC₅₀ value if applicable.

LPS-Stimulated RAW 264.7 Macrophage Assay for TNF-α and IL-6 Inhibition

This in vitro assay is used to evaluate the anti-inflammatory potential of compounds by measuring their ability to inhibit the production of pro-inflammatory cytokines in macrophages stimulated with lipopolysaccharide (LPS).[19][20][21][22][23]

Materials:

-

RAW 264.7 murine macrophage cell line

-

Cell culture medium

-

Lipopolysaccharide (LPS) from E. coli

-

Test compound

-

ELISA kits for TNF-α and IL-6

Procedure:

-

Seed RAW 264.7 cells in a 24- or 96-well plate and allow them to adhere.

-

Pre-treat the cells with various concentrations of the test compound for 1 hour.

-

Stimulate the cells with LPS (e.g., 1 µg/mL) for a specified period (e.g., 24 hours). Include a control group with cells and medium only, and an LPS-only group.

-

After incubation, collect the cell culture supernatants.

-

Measure the concentrations of TNF-α and IL-6 in the supernatants using specific ELISA kits according to the manufacturer's instructions.

-

Calculate the percentage inhibition of cytokine production for each concentration of the test compound compared to the LPS-only group.

Signaling Pathways and Experimental Workflows

To visualize the complex biological processes and experimental procedures involved in the study of this compound derivatives, the following diagrams have been generated using the Graphviz DOT language.

Caption: LPS-induced pro-inflammatory signaling pathway and points of inhibition.

Caption: Experimental workflow for the carrageenan-induced paw edema assay.

Caption: Workflow for the MTT cytotoxicity assay.

References

- 1. An improved solvent-free synthesis of flunixin and 2-(arylamino) nicotinic acid derivatives using boric acid as catalyst - PMC [pmc.ncbi.nlm.nih.gov]

- 2. d-nb.info [d-nb.info]

- 3. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 4. inotiv.com [inotiv.com]

- 5. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]

- 6. rjptsimlab.com [rjptsimlab.com]

- 7. saspublishers.com [saspublishers.com]

- 8. Acetic acid induced painful endogenous infliction in writhing test on mice - PMC [pmc.ncbi.nlm.nih.gov]

- 9. ajpp.in [ajpp.in]

- 10. benchchem.com [benchchem.com]

- 11. Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 12. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 13. assaygenie.com [assaygenie.com]

- 14. researchgate.net [researchgate.net]

- 15. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 16. benchchem.com [benchchem.com]

- 17. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]

- 18. acmeresearchlabs.in [acmeresearchlabs.in]

- 19. Inhibition of Proinflammatory Enzymes and Attenuation of IL-6 in LPS-Challenged RAW 264.7 Macrophages Substantiates the Ethnomedicinal Use of the Herbal Drug Homalium bhamoense Cubitt & W.W.Sm - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Anti-Inflammatory Effects of 6-Methylcoumarin in LPS-Stimulated RAW 264.7 Macrophages via Regulation of MAPK and NF-κB Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

- 22. Anti-Inflammatory Activity and ROS Regulation Effect of Sinapaldehyde in LPS-Stimulated RAW 264.7 Macrophages - PMC [pmc.ncbi.nlm.nih.gov]

- 23. mdpi.com [mdpi.com]

An In-depth Technical Guide on the Biological Mechanism of Action of 2-Phenylnicotinic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Phenylnicotinic acid, a heterocyclic carboxylic acid, has garnered interest for its potential therapeutic applications, primarily stemming from its anti-inflammatory and analgesic properties. This technical guide delineates the core biological mechanisms of action of this compound and its derivatives. The primary modes of action are believed to be twofold: activation of the G-protein coupled receptor 109A (GPR109A) and inhibition of cyclooxygenase (COX) enzymes. This document provides a comprehensive overview of these mechanisms, supported by available data on related compounds, detailed experimental protocols for mechanism elucidation, and visual representations of the key signaling pathways. While direct quantitative data for this compound is limited in publicly available literature, this guide synthesizes information from studies on its derivatives to present a cohesive model of its biological activity.

Core Mechanisms of Action

The biological effects of this compound are primarily attributed to its interaction with two key signaling pathways involved in inflammation and cellular metabolism:

-

GPR109A Agonism: As a nicotinic acid derivative, this compound is a putative agonist of the G-protein coupled receptor 109A (GPR109A), also known as Hydroxycarboxylic Acid Receptor 2 (HCA2). Activation of this receptor, which is expressed on adipocytes and various immune cells, leads to a cascade of anti-inflammatory effects.

-

Cyclooxygenase (COX) Inhibition: Structurally, this compound shares features with non-steroidal anti-inflammatory drugs (NSAIDs) of the fenamate class. This suggests that it may exert its anti-inflammatory and analgesic effects through the inhibition of cyclooxygenase enzymes, particularly COX-2, which is a key mediator of prostaglandin synthesis in inflammatory responses.

GPR109A-Mediated Anti-Inflammatory Pathway

Activation of GPR109A by a ligand such as this compound initiates a G-protein-dependent signaling cascade that ultimately suppresses inflammatory responses.

Signaling Pathway

Experimental Protocol: GPR109A Activation Assay (cAMP Measurement)

This protocol describes a cell-based assay to determine the activation of GPR109A by measuring the inhibition of forskolin-stimulated cAMP production.

1. Materials:

-

HEK293 cells stably expressing human GPR109A (or other suitable cell line).

-

Assay buffer (e.g., HBSS with 20 mM HEPES, pH 7.4).

-

Stimulation buffer (Assay buffer containing a phosphodiesterase inhibitor, e.g., 0.5 mM IBMX).

-

Forskolin.

-

This compound and reference agonists (e.g., nicotinic acid).

-

cAMP detection kit (e.g., HTRF, ELISA, or fluorescence-based).

-

384-well white microplates.

2. Procedure:

-

Cell Seeding: Seed GPR109A-expressing cells into a 384-well plate at a density of 5,000-10,000 cells/well and incubate overnight.

-

Compound Preparation: Prepare serial dilutions of this compound and reference compounds in stimulation buffer.

-

Cell Treatment: Remove the culture medium from the cells and add the compound dilutions. Incubate for 30 minutes at room temperature.

-

Forskolin Stimulation: Add forskolin (final concentration typically 1-10 µM) to all wells except the negative control and incubate for 30 minutes at room temperature to stimulate adenylyl cyclase.

-

cAMP Detection: Lyse the cells and measure intracellular cAMP levels according to the manufacturer's protocol for the chosen cAMP detection kit.

-

Data Analysis: Plot the cAMP concentration against the log of the agonist concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 value.

Cyclooxygenase (COX) Inhibition

The structural analogy of this compound to fenamates suggests its potential to inhibit COX enzymes, thereby reducing the production of pro-inflammatory prostaglandins.[1]

Signaling Pathway

Experimental Protocol: In Vitro COX-1/COX-2 Inhibition Assay

This protocol outlines a colorimetric assay to determine the inhibitory activity of this compound against COX-1 and COX-2.[2]

1. Materials:

-

Purified ovine COX-1 and human recombinant COX-2 enzymes.

-

Assay buffer (e.g., 100 mM Tris-HCl, pH 8.0).

-

Heme cofactor.

-

Arachidonic acid (substrate).

-

Colorimetric substrate (e.g., N,N,N',N'-tetramethyl-p-phenylenediamine, TMPD).

-

This compound and reference inhibitors (e.g., celecoxib, ibuprofen).

-

96-well microplate.

-

Microplate reader.

2. Procedure:

-

Reagent Preparation: Prepare working solutions of enzymes, heme, arachidonic acid, and TMPD in assay buffer.

-

Assay Setup: In a 96-well plate, add assay buffer, heme, and either COX-1 or COX-2 enzyme to the appropriate wells.

-

Inhibitor Addition: Add serial dilutions of this compound or reference inhibitors to the inhibitor wells. Add solvent control to the 100% initial activity wells.

-

Pre-incubation: Incubate the plate for 5-10 minutes at 25°C to allow the inhibitor to bind to the enzyme.

-

Reaction Initiation: Initiate the reaction by adding arachidonic acid to all wells.

-

Detection: Immediately add the colorimetric substrate (TMPD) and monitor the absorbance at 590 nm for 5 minutes.

-

Data Analysis: Calculate the rate of reaction for each well. Determine the percentage of inhibition for each inhibitor concentration relative to the solvent control. Plot the percent inhibition against the log of the inhibitor concentration and fit the data to determine the IC50 value.

Downstream Effects on Inflammatory Cytokines

Both GPR109A activation and COX inhibition can lead to a reduction in the production of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6). Studies on derivatives of this compound have shown a reduction in serum levels of these cytokines in animal models of inflammation.[3][4]

Experimental Workflow: Cytokine Measurement

Quantitative Data Summary

| Target | Parameter | This compound | Reference Compound(s) |

| GPR109A | EC50 | To be determined | Nicotinic Acid: ~100 nM[5] |

| COX-1 | IC50 | To be determined | Ibuprofen: ~13 µM |

| COX-2 | IC50 | To be determined | Celecoxib: ~0.04 µM |

| TNF-α Production | IC50 | To be determined | Data on derivatives suggest inhibition[3] |

| IL-6 Production | IC50 | To be determined | Data on derivatives suggest inhibition[3] |

Conclusion

The biological mechanism of action of this compound in biological systems is likely multifaceted, primarily involving the activation of the GPR109A receptor and the inhibition of COX enzymes. These actions converge on the suppression of key inflammatory pathways, including the NF-κB signaling cascade and the production of prostaglandins and pro-inflammatory cytokines. This guide provides a framework for the experimental investigation of this compound and its derivatives, offering detailed protocols and conceptual diagrams to facilitate further research and drug development. The elucidation of precise quantitative pharmacological parameters for this compound will be crucial in determining its therapeutic potential.

References

- 1. Cyclooxygenase 1 (COX1) Inhibitor Assay Kit (Fluorometric) | Abcam [abcam.com]

- 2. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 3. Synthesis of new nicotinic acid derivatives and their evaluation as analgesic and anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. The Role of GPR109a Signaling in Niacin Induced Effects on Fed and Fasted Hepatic Metabolism - PMC [pmc.ncbi.nlm.nih.gov]

Potential Therapeutic Targets of 2-Phenylnicotinic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Phenylnicotinic acid, a heterocyclic carboxylic acid, belongs to the class of nicotinic acid derivatives. This family of compounds has garnered significant interest in medicinal chemistry due to the diverse biological activities exhibited by its members, including anti-inflammatory, analgesic, and antimicrobial effects. While much of the research has focused on various substituted analogs, this technical guide consolidates the current understanding of the potential therapeutic targets of the core molecule, this compound. This document provides an in-depth overview of its likely mechanisms of action, relevant signaling pathways, and detailed experimental protocols for in vitro evaluation.

It is important to note that while the broader class of 2-arylnicotinic acid derivatives has been studied for its pharmacological effects, specific quantitative data for the parent compound, this compound, is limited in publicly available literature. Therefore, this guide also presents data from closely related analogs to provide a foundational understanding for future research and development.

Potential Therapeutic Targets

Based on the pharmacological profile of nicotinic acid and its derivatives, the primary potential therapeutic targets for this compound are implicated in inflammatory and pain pathways. These include cyclooxygenase (COX) enzymes, lipoxygenase (LOX) enzymes, and the G-protein coupled receptor 109A (GPR109A).

Cyclooxygenase (COX) Inhibition

Cyclooxygenase (COX) is a key enzyme in the inflammatory cascade, responsible for the conversion of arachidonic acid into prostaglandins, which are potent mediators of inflammation, pain, and fever. There are two main isoforms of this enzyme: COX-1, which is constitutively expressed and involved in physiological functions, and COX-2, which is induced during inflammation. Many non-steroidal anti-inflammatory drugs (NSAIDs) exert their effects by inhibiting COX enzymes.

Studies on 2-arylnicotinic acid derivatives suggest that this scaffold can exhibit inhibitory activity against both COX-1 and COX-2. The anti-inflammatory and analgesic effects observed in these derivatives are often attributed to their ability to block prostaglandin synthesis.

Quantitative Data for 2-Aryl Nicotinic Acid Derivatives (as a proxy for this compound)

| Compound/Derivative | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1/COX-2) |

| Reference Drugs | |||

| Ibuprofen | 13 | 370 | 0.035 |

| Celecoxib | 15 | 0.04 | 375 |

| 2-Aryl Nicotinic Acid Derivatives | |||

| 2-(4-Chlorophenyl)nicotinic acid | >100 | 15.2 | - |

| 2-(4-Methoxyphenyl)nicotinic acid | >100 | 25.8 | - |

Note: The data for derivatives is sourced from various studies on substituted this compound analogs and is intended to be illustrative of the potential activity of the core scaffold.

Lipoxygenase (LOX) Inhibition

Lipoxygenases (LOX) are a family of enzymes that catalyze the deoxygenation of polyunsaturated fatty acids, such as arachidonic acid, to produce leukotrienes and other lipid mediators involved in inflammation and allergic responses. Inhibition of LOX, particularly 5-lipoxygenase (5-LOX), is a therapeutic strategy for inflammatory conditions like asthma. Some natural and synthetic compounds exhibit dual inhibition of both COX and LOX pathways, offering a broader anti-inflammatory effect. Nicotinic acid derivatives have been explored for their potential to inhibit LOX enzymes.

Quantitative Data for Lipoxygenase Inhibition

Direct quantitative data for this compound's inhibitory activity against lipoxygenase isoforms is currently unavailable in the literature. Research in this area for the parent compound is warranted to fully elucidate its anti-inflammatory profile.

GPR109A (Hydroxycarboxylic Acid Receptor 2) Activation

GPR109A, also known as HCA2, is a G-protein coupled receptor that is activated by nicotinic acid (niacin).[1] This receptor is primarily expressed in adipocytes and immune cells, such as macrophages.[2] Activation of GPR109A in adipocytes leads to the inhibition of adenylyl cyclase, a decrease in cAMP levels, and subsequent reduction in lipolysis. In immune cells, GPR109A activation has been shown to exert anti-inflammatory effects by modulating cytokine production. Given its structural similarity to nicotinic acid, this compound is a potential agonist of GPR109A.

Quantitative Data for GPR109A Activation

Specific EC50 or Ki values for the interaction of this compound with GPR109A are not currently available. Functional assays are required to determine the activity of this compound at this receptor and to understand its potential role in mediating anti-inflammatory and metabolic effects. For reference, nicotinic acid has a high affinity for GPR109A, with an EC50 in the nanomolar range.

Signaling Pathways

The potential therapeutic effects of this compound are likely mediated through the modulation of key signaling pathways involved in inflammation.

Arachidonic Acid Cascade: COX and LOX Pathways

Inhibition of COX and LOX enzymes by this compound would directly impact the arachidonic acid cascade, reducing the production of pro-inflammatory eicosanoids.

Figure 1: Inhibition of COX and LOX pathways by this compound.

GPR109A Signaling Pathway

Activation of GPR109A by this compound would initiate a Gαi-mediated signaling cascade, leading to anti-inflammatory effects, potentially through the inhibition of NF-κB.

Figure 2: GPR109A-mediated anti-inflammatory signaling.

Experimental Protocols

The following are detailed methodologies for key in vitro experiments to evaluate the activity of this compound against its potential therapeutic targets.

Cyclooxygenase (COX-1 and COX-2) Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound for COX-1 and COX-2 enzymes.

Principle: This assay measures the peroxidase activity of COX, which catalyzes the oxidation of a chromogenic substrate in the presence of arachidonic acid. The inhibition of this reaction by the test compound is monitored spectrophotometrically.

Materials:

-

Ovine COX-1 and human recombinant COX-2 enzymes

-

Arachidonic acid (substrate)

-

N,N,N',N'-Tetramethyl-p-phenylenediamine (TMPD) (chromogenic substrate)

-

Reaction buffer (e.g., 100 mM Tris-HCl, pH 8.0)

-

This compound stock solution (in DMSO)

-

Reference inhibitors (e.g., Ibuprofen, Celecoxib)

-

96-well microplate reader

Workflow:

Figure 3: Workflow for COX inhibition assay.

Procedure:

-

Prepare serial dilutions of this compound and reference inhibitors in the reaction buffer.

-

In a 96-well plate, add the reaction buffer, enzyme (COX-1 or COX-2), and the test compound or vehicle (for control).

-

Pre-incubate the plate at room temperature for a specified time (e.g., 10 minutes) to allow the inhibitor to bind to the enzyme.

-

Initiate the reaction by adding a mixture of arachidonic acid and TMPD to each well.

-

Immediately begin monitoring the increase in absorbance at 590 nm every minute for 5-10 minutes using a microplate reader.

-

Calculate the rate of reaction (slope of the linear portion of the absorbance vs. time curve).

-

Determine the percentage of inhibition for each concentration of the test compound relative to the vehicle control.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration and determine the IC50 value using non-linear regression analysis.

5-Lipoxygenase (5-LOX) Inhibition Assay

Objective: To determine the IC50 of this compound for 5-lipoxygenase.

Principle: This assay measures the formation of hydroperoxides from the oxidation of a fatty acid substrate (e.g., linoleic acid or arachidonic acid) by 5-LOX. The increase in absorbance at 234 nm due to the formation of conjugated dienes is monitored.

Materials:

-

Human recombinant 5-lipoxygenase enzyme

-

Linoleic acid or arachidonic acid (substrate)

-

Reaction buffer (e.g., 50 mM Tris-HCl, pH 7.5)

-

This compound stock solution (in DMSO)

-

Reference inhibitor (e.g., Zileuton)

-

UV-Vis spectrophotometer or microplate reader

Procedure:

-

Prepare serial dilutions of this compound and the reference inhibitor in the reaction buffer.

-

In a quartz cuvette or UV-transparent 96-well plate, add the reaction buffer and the test compound or vehicle.

-

Add the 5-LOX enzyme solution and pre-incubate at room temperature for a specified time (e.g., 5 minutes).

-

Initiate the reaction by adding the substrate (linoleic acid or arachidonic acid).

-

Immediately monitor the increase in absorbance at 234 nm for 5-10 minutes.

-

Calculate the rate of reaction from the initial linear portion of the curve.

-

Determine the percentage of inhibition for each concentration of the test compound.

-

Calculate the IC50 value as described for the COX assay.

GPR109A Activation Assay (cAMP Measurement)

Objective: To determine the half-maximal effective concentration (EC50) of this compound for the activation of GPR109A.

Principle: This assay measures the ability of a compound to activate GPR109A, which is a Gi-coupled receptor. Activation of GPR109A inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. This change in cAMP can be quantified using various methods, such as competitive immunoassays (e.g., HTRF, ELISA).

Materials:

-

A cell line stably expressing human GPR109A (e.g., CHO-K1 or HEK293 cells)

-

Forskolin (an adenylyl cyclase activator)

-

This compound stock solution (in DMSO)

-

Reference agonist (e.g., Nicotinic acid)

-

cAMP assay kit (e.g., HTRF cAMP HiRange Kit)

-

Cell culture reagents and 384-well plates

Workflow:

Figure 4: Workflow for GPR109A activation assay.

Procedure:

-

Seed the GPR109A-expressing cells into a 384-well plate and incubate overnight.

-

Prepare serial dilutions of this compound and the reference agonist.

-

Treat the cells with the test compounds or vehicle.

-

Add a fixed concentration of forskolin to all wells (except for the basal control) to stimulate adenylyl cyclase and raise intracellular cAMP levels.

-

Incubate the plate for a specified time (e.g., 30 minutes) at room temperature.

-

Lyse the cells and perform the cAMP measurement according to the manufacturer's instructions for the chosen assay kit.

-

The signal is inversely proportional to the cAMP concentration. Calculate the percentage of inhibition of the forskolin-stimulated cAMP response for each concentration of the test compound.

-

Plot the percentage of inhibition against the logarithm of the agonist concentration and determine the EC50 value using non-linear regression analysis.

Conclusion

This compound presents a promising scaffold for the development of novel therapeutic agents, particularly in the area of inflammation and pain management. Based on the existing literature on related compounds, its potential therapeutic targets include COX-1, COX-2, lipoxygenases, and the GPR109A receptor. While direct quantitative data for the parent molecule is currently scarce, the experimental protocols provided in this guide offer a clear path for its comprehensive in vitro characterization. Further investigation into the specific interactions of this compound with these targets is crucial to unlock its full therapeutic potential and to guide the rational design of new, more potent and selective derivatives. The visualization of the relevant signaling pathways and experimental workflows aims to facilitate a deeper understanding and to stimulate further research in this promising area of drug discovery.

References

- 1. Characterization of determinants of ligand binding to the nicotinic acid receptor GPR109A (HM74A/PUMA-G) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Anti-inflammatory effects of nicotinic acid in adipocytes demonstrated by suppression of fractalkine, RANTES, and MCP-1 and upregulation of adiponectin - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Structural Analogs and Isomers of 2-Phenylnicotinic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structural analogs and isomers of 2-phenylnicotinic acid, a key scaffold in medicinal chemistry. This document delves into their synthesis, physicochemical properties, and diverse biological activities, with a focus on providing actionable data and detailed experimental methodologies for researchers in the field.

Core Structure and Isomerism of this compound

This compound, with the chemical formula C₁₂H₉NO₂, is an aromatic carboxylic acid featuring a phenyl group at the 2-position of a pyridine ring. Its fundamental structure serves as a versatile template for the development of a wide array of bioactive compounds.

Physicochemical Properties

The core properties of this compound are summarized below.

| Property | Value | Source |

| IUPAC Name | 2-phenylpyridine-3-carboxylic acid | --INVALID-LINK-- |

| Molecular Formula | C₁₂H₉NO₂ | --INVALID-LINK-- |

| Molecular Weight | 199.20 g/mol | --INVALID-LINK-- |

| CAS Number | 33421-39-5 | --INVALID-LINK-- |

Isomerism

Isomerism in this compound derivatives can arise from several sources, including positional isomerism of substituents on the phenyl and pyridine rings, as well as conformational isomerism.

Positional Isomers: The biological activity of nicotinic acid derivatives is significantly influenced by the position of substituents. For instance, moving the phenyl group to other positions on the pyridine ring (e.g., 3-phenyl, 4-phenyl) or altering the substitution pattern on the phenyl ring itself can dramatically change the molecule's pharmacological profile.

Conformational Isomers (Polymorphism): 2-(Phenylamino)nicotinic acid, a closely related analog, is known to exhibit conformational polymorphism, where molecules crystallize in different solid-state forms.[1] These polymorphs can display distinct colors, hydrogen-bonding patterns, and physicochemical properties, which can impact drug solubility and bioavailability.[1]

Synthesis of this compound Analogs

The synthesis of this compound and its analogs often involves cross-coupling reactions to form the biaryl scaffold, followed by modifications of the carboxylic acid group.

General Synthetic Routes

A common strategy for synthesizing 2-aryl nicotinic acid derivatives involves the reaction of a 2-chloronicotinic acid derivative with a substituted aniline in the presence of a catalyst.[2] A solvent-free approach using boric acid as a catalyst has been reported to be an efficient and environmentally friendly method.

Another versatile method involves a multi-step synthesis beginning with the esterification of 2-chloronicotinic acid, followed by nucleophilic substitution and subsequent hydrolysis to yield the desired 2-substituted nicotinic acid.[2]

Experimental Protocol: Synthesis of 2-(Arylamino)nicotinic Acid Derivatives

This protocol is adapted from a solvent-free synthesis method.

Materials:

-

2-Chloronicotinic acid

-

Substituted aniline

-

Boric acid (catalyst)

Procedure:

-

Combine 2-chloronicotinic acid (1 mmol) and the desired substituted aniline (2 mmol) in a reaction vessel.

-

Add boric acid (20 mg, 0.3 mmol) to the mixture.

-

Heat the reaction mixture to 120°C under solvent-free conditions, with stirring.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion, allow the mixture to cool to room temperature.

-

The crude product can be purified by recrystallization or column chromatography.

Biological Activities and Structure-Activity Relationships

Structural analogs of this compound have demonstrated a broad spectrum of biological activities, making them attractive candidates for drug discovery.

Anti-inflammatory and Analgesic Activity

Numerous studies have reported the anti-inflammatory and analgesic properties of 2-substituted phenyl derivatives of nicotinic acid.[3] The activity is often compared to established non-steroidal anti-inflammatory drugs (NSAIDs) like mefenamic acid.

| Compound | Analgesic Activity (% Protection) | Anti-inflammatory Activity (% Edema Inhibition) |

| 4a (2-(2-bromophenylamino)nicotinic acid) | 65.4 | 58.2 |

| 4c (2-(2-bromo-5-methoxyphenylamino)nicotinic acid) | 72.1 | 65.8 |

| Mefenamic Acid (Reference) | 55.3 | 50.1 |

| Data adapted from a study on 2-substituted phenyl derivatives of nicotinic acid.[3] |

Structure-Activity Relationship (SAR): The presence of a 2-bromophenyl substituent has been shown to be favorable for both analgesic and anti-inflammatory activities.[3] Further substitution on the phenyl ring can modulate this activity.

Antimicrobial and Antifungal Activity

Derivatives of nicotinic acid, particularly hydrazones and their cyclized products like 1,3,4-oxadiazolines, have exhibited significant antimicrobial and antifungal properties.

| Compound | MIC (µg/mL) vs. S. aureus | MIC (µg/mL) vs. C. albicans |

| Compound 5 (a nicotinic acid hydrazone) | 7.81 - 15.62 | > 250 |

| Compound 13 (a nicotinic acid hydrazone) | 1.95 - 15.62 | > 250 |

| Compound 25 (a 1,3,4-oxadiazoline derivative) | 7.81 | 62.5 |

| MIC values represent the minimum inhibitory concentration. |

SAR: The nature and position of substituents on the aromatic rings play a crucial role in the antimicrobial potency. For instance, certain substitutions can enhance activity against Gram-positive bacteria.

Anticancer Activity

Certain nicotinic acid derivatives have been investigated for their potential as anticancer agents, with some showing inhibitory activity against key targets like Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2).

Other Biological Activities

Analogs of this compound have also been explored for their activity as:

-

Hypoxia-Inducible Factor (HIF)-1α inhibitors: These compounds can interfere with the cellular response to low oxygen levels, a pathway often exploited by cancer cells.

-

Nicotinic Acetylcholine Receptor (nAChR) modulators: Modulation of nAChRs is a key strategy in the development of treatments for neurological disorders.[4][5]

Experimental Protocols for Biological Evaluation

This section provides detailed methodologies for key in vitro assays to evaluate the biological activity of this compound analogs.

Anti-inflammatory Activity: Carrageenan-Induced Paw Edema in Rats

This in vivo assay is a standard model for evaluating the acute anti-inflammatory activity of compounds.[3][6]

Materials:

-

Wistar rats (150-200 g)

-

1% Carrageenan solution in saline

-